molecular formula C8H12O4 B563823 (1,8-13C2)oct-4-enedioic acid CAS No. 1185234-84-7

(1,8-13C2)oct-4-enedioic acid

Cat. No.: B563823
CAS No.: 1185234-84-7
M. Wt: 174.165
InChI Key: LQVYKEXVMZXOAH-QDZBZLPOSA-N
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Description

(1,8-13C2)oct-4-enedioic acid is a labeled compound where the carbon atoms at positions 1 and 8 are isotopically enriched with carbon-13. This compound is a derivative of octenedioic acid, which is an unsaturated dicarboxylic acid. The presence of the carbon-13 isotopes makes it particularly useful in various scientific studies, including metabolic and tracer studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,8-13C2)oct-4-enedioic acid typically involves the incorporation of carbon-13 labeled precursors. One common method is the partial hydrogenation of 1,8-octadiene-1,8-13C2, followed by oxidation to introduce the carboxylic acid groups. The reaction conditions often include the use of palladium catalysts for hydrogenation and strong oxidizing agents like potassium permanganate for oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors for hydrogenation and oxidation processes, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1,8-13C2)oct-4-enedioic acid can undergo various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form saturated dicarboxylic acids.

    Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products

    Oxidation: Epoxides, diols, or further oxidized products like carboxylic acids.

    Reduction: Saturated dicarboxylic acids.

    Substitution: Esters or amides.

Scientific Research Applications

(1,8-13C2)oct-4-enedioic acid has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (1,8-13C2)oct-4-enedioic acid depends on its application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace the flow of carbon atoms. The carbon-13 isotopes provide a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, facilitating the study of molecular interactions and transformations.

Comparison with Similar Compounds

Similar Compounds

    Octenedioic Acid: The non-labeled version of the compound.

    Hexenedioic Acid: A shorter-chain analog with similar chemical properties.

    Decenedioic Acid: A longer-chain analog with similar chemical properties.

Uniqueness

The primary uniqueness of (1,8-13C2)oct-4-enedioic acid lies in the carbon-13 labeling, which makes it invaluable for tracer studies. This isotopic enrichment allows for precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with non-labeled analogs.

Properties

IUPAC Name

(1,8-13C2)oct-4-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVYKEXVMZXOAH-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[13C](=O)O)C=CCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Intramolecular cyclic diester of octane-1,8-dioic acid and 2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol Grubbs catalyst (benzylidene-bis-(tricyclohexylphosphine)dichlororuthenium, 16 mg, 0.002 mmol, 2 mol-%) was added to a solution of (±)-pent-4-enoic acid 2-(3-diisopropylamino-1-phenylpropyl)-4-(pent-4-enoyloxymethyl)-phenyl ester (483 mg, 0.96 mmol) in dichloromethane (150 ml) and the mixture was refluxed for 96 hrs. under an atmosphere of nitrogen gas, after which all of the starting material was consumed as indicated by tlc. The mixture was filtered through a short pad of basic alumina, and the solvent was removed an vacuum. Flash chromatography (solvent system (4)) afforded the intermediate intramolecular cyclic diester of oct-4-ene-1,8-dioic acid and 2-(3-diisopropylamino)-1-(phenylpropyl)-4-hydroxymethyl-phenol (324 mg) as a colourless syrup (tlc: (4) Rf 0.68) in 71% yield, mixture of two geometrical isomers. NMR (CDCl3, major isomer): 19.24, 20.61, 23.11, 25.62, 30.55, 33.53, 35.02, 42.41, 48.29, 50.20, 65.30, 114.46, 124.33, 125.58, 127.15, 128.70, 129.29, 131.10, 132.46, 139.54, 146.76, 147.98, 173.76, 174.39.
[Compound]
Name
cyclic diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(±)-pent-4-enoic acid 2-(3-diisopropylamino-1-phenylpropyl)-4-(pent-4-enoyloxymethyl)-phenyl ester
Quantity
483 mg
Type
reactant
Reaction Step One
[Compound]
Name
2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol Grubbs catalyst
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=CCCC(=O)OCc1ccc(OC(=O)CCC=C)c(C(CCN(C(C)C)C(C)C)c2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
c1ccc(C([PH](C2CCCCC2)(C2CCCCC2)C2CCCCC2)[PH](C2CCCCC2)(C2CCCCC2)C2CCCCC2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cl[Ru]Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Intramolecular cyclic diester of octane-1,8-dioic acid and 2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol Grubbs catalyst (benzylidene-bis-(tricyclohexylphosphine)-dichlororuthenium, 16 mg, 0.002 mmol, 2 mol-%) was added to a solution of (±)-pent-4-enoic acid 2-(3-diisopropylamino-1-phenylpropyl)-4-(pent-4-enoyloxnymethyl)-phenyl ester (483 mg, 0.96 mmol) in dichloromethane (150 ml) and the mixture was refluxed for 96 hrs. under an atmosphere of nitrogen gas, after which all of the starting material was consumed as indicated by tlc. The mixture was filtered through a short pad of basic alumina, and the solvent was removed in vacuum. Flash chromatography (solvent system (4)) afforded the intermediate intramolecular cyclic diester of oct-4-ene-1,8-dioic acid and 2-(3-diisopropylamino)-1-(phenylpropyl)-4-hydroxymethyl-phenol (324 mg) as a colourless syrup (tlc: (4) Rf 0.68) in 71% yield, mixture of two geometrical isomers.
[Compound]
Name
cyclic diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(±)-pent-4-enoic acid 2-(3-diisopropylamino-1-phenylpropyl)-4-(pent-4-enoyloxnymethyl)-phenyl ester
Quantity
483 mg
Type
reactant
Reaction Step One
[Compound]
Name
2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol Grubbs catalyst
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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